

An In-depth Technical Guide to 4-Benzothiazoleacetic Acid (CAS 208117-17-3)

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Compound of Interest

Compound Name: 4-Benzothiazoleacetic acid

Cat. No.: B149002

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold

4-Benzothiazoleacetic acid, also known as 2-(1,3-benzothiazol-4-yl)acetic acid, belongs to the benzothiazole class of heterocyclic compounds. This scaffold, which consists of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and drug discovery.^{[1][2]} Benzothiazole derivatives are recognized for their wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[3][4][5]} The structural versatility of the benzothiazole nucleus allows for extensive modification, making it a privileged scaffold in the development of novel therapeutic agents.^[1] ^[4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of **4-Benzothiazoleacetic acid**, offering valuable insights for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of **4-Benzothiazoleacetic acid** are summarized below.

Property	Value	Source
CAS Number	208117-17-3	[6][7]
Molecular Formula	C9H7NO2S	[6]
Molecular Weight	193.22 g/mol	[6]
Appearance	Typically a solid	[8]
IUPAC Name	2-(1,3-benzothiazol-4-yl)acetic acid	[7]

Synthesis of 4-Benzothiazoleacetic Acid

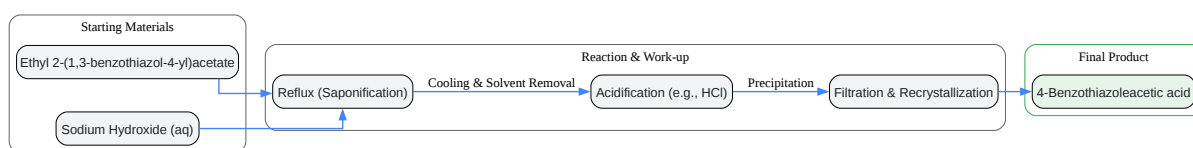
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with various carbonyl compounds. A common and effective method for synthesizing **4-Benzothiazoleacetic acid** involves the hydrolysis of its corresponding ester, ethyl 2-(1,3-benzothiazol-4-yl)acetate. This precursor can be synthesized through the reaction of 2-aminothiophenol with a suitable malonic ester derivative.[9]

The hydrolysis of the ester to the carboxylic acid is a standard procedure in organic synthesis. It is typically achieved by treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification.[10]

Experimental Protocol: Synthesis via Hydrolysis

- **Reaction Setup:** Dissolve ethyl 2-(1,3-benzothiazol-4-yl)acetate in a suitable solvent, such as a mixture of ethanol and water.
- **Saponification:** Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.
- **Heating:** Heat the mixture under reflux for a specified period to ensure complete hydrolysis of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

- **Acidification:** Dilute the remaining aqueous solution with water and acidify with a dilute acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the carboxylic acid.
- **Isolation and Purification:** Collect the solid precipitate by filtration, wash it with cold water to remove any inorganic impurities, and then dry it. The crude product can be further purified by recrystallization from an appropriate solvent to yield pure **4-Benzothiazoleacetic acid**.



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Caption: Workflow for the synthesis of **4-Benzothiazoleacetic acid**.

Spectroscopic Characterization

A comprehensive characterization using various spectroscopic techniques is essential to confirm the identity and purity of the synthesized **4-Benzothiazoleacetic acid**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **4-Benzothiazoleacetic acid** is expected to show characteristic absorption bands for the carboxylic acid and the benzothiazole ring system.

- **O-H Stretch:** A very broad absorption band is expected in the region of 3300-2500 cm^{-1} due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is broadened by hydrogen bonding.^{[11][12]}

- C=O Stretch: A strong, sharp absorption band should appear between 1760 and 1690 cm^{-1} corresponding to the carbonyl stretching vibration of the carboxylic acid.[\[11\]](#)[\[12\]](#)
- C=N and C=C Stretches: Absorptions in the 1630-1450 cm^{-1} region are characteristic of the C=N stretching of the thiazole ring and the C=C stretching vibrations within the benzene ring.[\[11\]](#)[\[13\]](#)
- C-S Stretch: A weaker absorption band for the C-S bond is typically observed in the fingerprint region.[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure.

^1H NMR: The proton NMR spectrum of **4-Benzothiazoleacetic acid** would be expected to show the following signals:

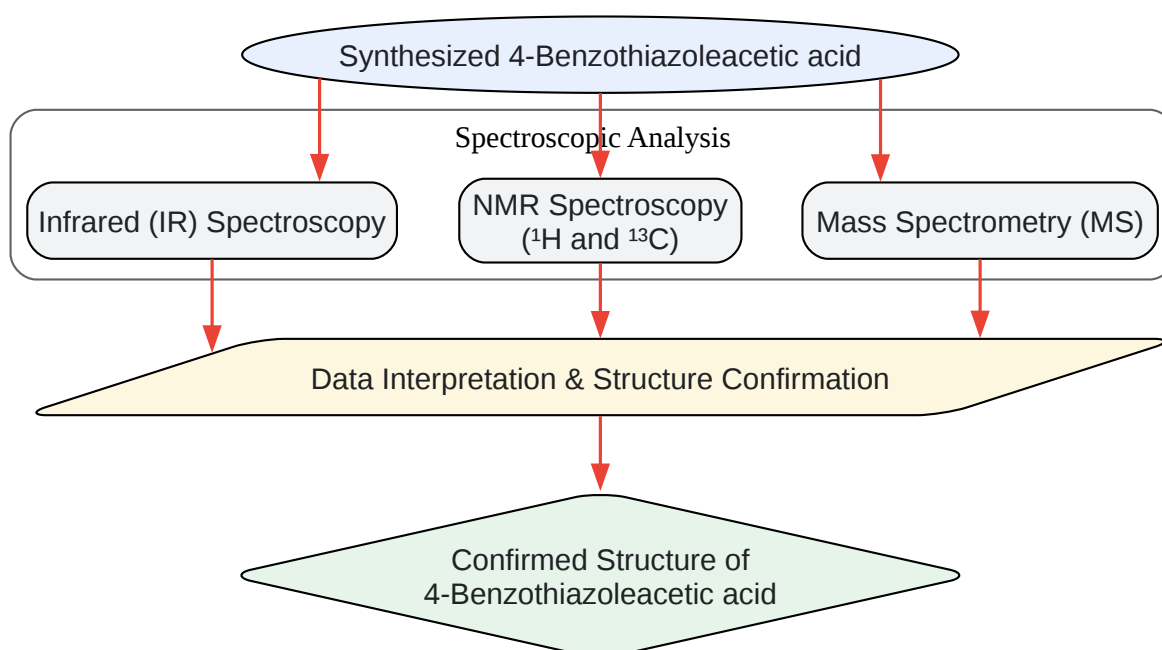
- Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield ($\delta > 10$ ppm), which is exchangeable with D_2O .
- Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group.
- Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7-9 ppm) corresponding to the protons on the benzothiazole ring system.

^{13}C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. Key expected signals include:

- Carbonyl Carbon (-C=O): A signal in the downfield region (typically $\delta > 170$ ppm).
- Aromatic and Thiazole Carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm).
- Methylene Carbon (-CH₂-): A signal in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **4-Benzothiazoleacetic acid**, the molecular ion peak (M^+) would be expected at an m/z value corresponding to its molecular weight (193.22).[6] Fragmentation patterns can provide further structural information. Common techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for analysis.[14][15]



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Caption: Analytical workflow for the characterization of the compound.

Potential Applications in Drug Discovery

The benzothiazole scaffold is a key pharmacophore in numerous clinically approved and investigational drugs.[4] Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

- **Anticancer Activity:** Many benzothiazole derivatives have been investigated for their potential as anticancer agents, showing activity against a range of tumor cell lines.[1][2]

- **Antimicrobial and Antifungal Activity:** The benzothiazole nucleus is present in compounds with significant antibacterial and antifungal properties.[3]
- **Anti-inflammatory and Analgesic Effects:** Certain benzothiazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[3]
- **Neuroprotective Applications:** The scaffold is also found in compounds being explored for the treatment of neurodegenerative diseases like Alzheimer's.[4]

While specific biological activity for **4-Benzothiazoleacetic acid** (CAS 208117-17-3) is not extensively documented in the public domain, its structural features suggest it could serve as a valuable building block or lead compound for the synthesis of new derivatives with potential therapeutic applications in these areas.

Conclusion

4-Benzothiazoleacetic acid is a compound of significant interest due to its core benzothiazole structure, a well-established pharmacophore in medicinal chemistry. This guide has provided a detailed overview of its synthesis, a comprehensive approach to its characterization using modern spectroscopic techniques, and a summary of the potential therapeutic applications of the broader benzothiazole class. The methodologies and insights presented herein are intended to support researchers and scientists in their efforts to explore the full potential of this and related compounds in the ongoing quest for novel and effective therapeutic agents.

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